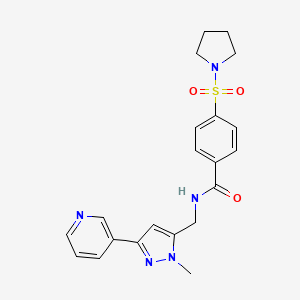![molecular formula C19H22ClN5O2 B2653479 4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 898437-63-3](/img/structure/B2653479.png)
4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a 3-chlorobenzoyl group
Applications De Recherche Scientifique
4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Industry: It may be used in the development of new materials with specific properties.
Orientations Futures
The study of this compound and similar compounds is an active area of research, with potential applications in the development of new drugs for various diseases . Further studies could focus on understanding the compound’s mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine and morpholine moieties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Mécanisme D'action
The mechanism of action of 4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine
- 4-(6-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine
Uniqueness
4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAYZOTXILEQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)
![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)
![2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2653403.png)

![2-Chloro-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2653406.png)
![4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2653407.png)

![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2653409.png)

![2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2653417.png)

![1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2653419.png)
